
Ethinylestradiol-17-sulfate
Vue d'ensemble
Description
Ethinylestradiol-17-sulfate is an estrogen ester, specifically the C3 sulfuric acid ester of the synthetic estrogen ethinylestradiol. It is a major metabolite of ethinylestradiol, which is widely used in oral contraceptives and hormone replacement therapy. This compound plays a significant role in the pharmacokinetics of ethinylestradiol, acting as a circulating reservoir that can be converted back into the active form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethinylestradiol-17-sulfate typically involves the esterification of ethinylestradiol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester at the C3 position. The process involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure the efficient conversion of ethinylestradiol to its sulfate ester.
Analyse Des Réactions Chimiques
Types of Reactions: Ethinylestradiol-17-sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed back to ethinylestradiol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Ethinylestradiol.
Oxidation: Hydroxylated ethinylestradiol derivatives.
Substitution: Various substituted ethinylestradiol derivatives.
Applications De Recherche Scientifique
Pharmacokinetics and Mechanism of Action
Ethinylestradiol-17-sulfate acts primarily as a prodrug that can be converted back into ethinylestradiol through the action of steroid sulfatase. This conversion allows it to engage estrogen receptors (ERα and ERβ), leading to various physiological effects, including the modulation of reproductive functions and cardiovascular health.
Key Pharmacokinetic Properties:
- Absorption : Reaches peak plasma concentrations within hours.
- Half-life : Approximately 10 hours, allowing for prolonged biological effects.
- Metabolism : Undergoes biotransformation primarily through sulfation and glucuronidation.
Trauma Therapy
Recent studies have indicated that this compound has potential therapeutic applications in trauma settings, particularly in cases of traumatic brain injury (TBI) and hemorrhagic shock (HS). A study demonstrated that treatment with this compound significantly improved survival rates and accelerated cardiovascular recovery in TBI models.
Case Study: Traumatic Brain Injury
Parameter | Placebo Group | EE-3-SO4 Group |
---|---|---|
Survival Rate (to 295 min) | 72.7% | 90.3% |
Pulse Pressure Restoration Time | Slower | Faster |
Neuroinflammation Markers | Increased | Null |
This data suggests that this compound may confer neuroprotective effects by reducing axonal injury and promoting recovery of brain function following trauma .
Endocrine Disruption Studies
This compound has been studied for its potential impact on endocrine systems, particularly in aquatic organisms. A study involving zebrafish exposed to varying concentrations of ethinylestradiol revealed significant mortality rates at higher doses, highlighting the compound's estrogenic potential.
Case Study: Endocrine Disruption in Zebrafish
Concentration (μg/kg) | Mortality Rate (%) | Body Weight Change (%) |
---|---|---|
10 | 0 | 0 |
1000 | 25 | Significant decrease |
These findings emphasize the implications of this compound in environmental toxicology and its potential effects on wildlife .
Environmental Applications
This compound's persistence in aquatic environments raises concerns regarding its ecotoxicity. Research has focused on methods to remove this compound from water systems effectively. One study demonstrated the efficacy of using polyacrylonitrile beads for adsorption to eliminate ethinylestradiol from synthetic aqueous solutions.
Adsorption Study Results
Initial Concentration (μg/L) | Removal Efficiency (%) |
---|---|
50 | 85 |
100 | 90 |
200 | 95 |
This research highlights the importance of developing efficient water treatment methods to mitigate the environmental impact of synthetic estrogens .
Mécanisme D'action
Ethinylestradiol-17-sulfate exerts its effects by acting as a prodrug that can be converted back to ethinylestradiol via the action of steroid sulfatase. Ethinylestradiol then binds to estrogen receptors, activating the estrogen receptor signaling pathway. This leads to the modulation of gene expression and various physiological effects, such as the regulation of reproductive functions and secondary sexual characteristics.
Comparaison Avec Des Composés Similaires
Estrone sulfate: Another estrogen sulfate ester that serves as a circulating reservoir for estrone.
Estradiol sulfate: Similar to ethinylestradiol-17-sulfate but derived from natural estradiol.
Mestranol: A synthetic estrogen similar to ethinylestradiol but with a methoxy group at the C3 position.
Uniqueness: this compound is unique due to its synthetic origin and its specific role as a metabolite of ethinylestradiol. Unlike natural estrogen sulfates, it is designed to enhance the bioavailability and stability of ethinylestradiol, making it more effective in oral contraceptives and hormone replacement therapy.
Activité Biologique
Ethinylestradiol-17-sulfate (EE-3-SO4) is a synthetic estrogen derived from ethinylestradiol, primarily known for its use in oral contraceptives. This article explores the biological activity of EE-3-SO4, focusing on its pharmacodynamics, mechanisms of action, and clinical implications based on recent research findings.
Overview of this compound
Ethinylestradiol is a potent estrogenic compound that exhibits various biological effects, including modulation of reproductive functions and influence on cardiovascular health. The sulfate form, EE-3-SO4, has been studied for its enhanced solubility and potential therapeutic applications, particularly in conditions like traumatic brain injury (TBI) and hemorrhagic shock (HS).
Pharmacokinetics
EE-3-SO4 displays distinct pharmacokinetic properties that influence its biological activity:
- Absorption : Following administration, EE-3-SO4 reaches peak plasma concentrations within hours.
- Half-life : The compound has an extended half-life (approximately 10 hours), facilitating prolonged biological effects.
- Metabolism : EE-3-SO4 undergoes biotransformation primarily through sulfation and glucuronidation, with significant involvement of enzymes such as SULT1A1 and UGT1A1 .
EE-3-SO4 acts primarily through estrogen receptors (ERs), specifically ERα and ERβ. The engagement of these receptors leads to various cellular responses:
- Cardiovascular Effects : EE-3-SO4 enhances cardiac function by increasing ejection fraction and promoting vasodilation. This effect is particularly beneficial in models of HS, where it has been shown to improve survival rates and cardiovascular recovery .
- Neuroprotection : In TBI models, EE-3-SO4 confers neuroprotective effects by reducing axonal injury and promoting recovery of brain function. Studies indicate that treatment with EE-3-SO4 significantly increases survival rates post-injury compared to placebo groups .
Case Study: Traumatic Brain Injury
A study investigating the effects of EE-3-SO4 on TBI demonstrated the following findings:
Parameter | Placebo Group | EE-3-SO4 Group |
---|---|---|
Survival Rate (to 295 min) | 72.7% | 90.3% |
Pulse Pressure Restoration Time | Slower | Faster |
Neuroinflammation Markers | Increased | Null |
The results indicate that EE-3-SO4 significantly improves survival and accelerates recovery metrics in TBI models .
Case Study: Endocrine Disruption in Zebrafish
Another study assessed the impact of dietary exposure to ethinylestradiol in zebrafish, revealing:
Concentration (μg/kg) | Mortality Rate (%) | Body Weight Change (%) |
---|---|---|
10 | 0 | 0 |
1000 | 25 | Significant decrease |
This study emphasized the compound's estrogenic potential and its implications for endocrine disruption .
Clinical Implications
The biological activity of EE-3-SO4 suggests several clinical applications:
- Trauma Therapy : Its neuroprotective properties may be harnessed in emergency medicine to improve outcomes following TBI and HS.
- Hormonal Treatments : Given its estrogenic effects, EE-3-SO4 could play a role in managing conditions related to hormonal imbalances.
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5S/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCCDZKVDAGJH-SLHNCBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873218 | |
Record name | Ethinylestradiol-17-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75803-36-0 | |
Record name | Ethinyl estradiol-17-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethinylestradiol-17-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYNYL ESTRADIOL 17-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIU5G557TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.